1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone
Description
Properties
CAS No. |
650616-35-6 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[2-(benzotriazol-1-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H13N3O2/c1-11(19)12-6-2-5-9-15(12)20-10-18-14-8-4-3-7-13(14)16-17-18/h2-9H,10H2,1H3 |
InChI Key |
QRIUZMPHZBAUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction
Procedure :
-
Reactants : 2-Hydroxyacetophenone (1.36 g, 10 mmol), 1H-benzo[d] triazol-1-ylmethanol (1.63 g, 10 mmol), triphenylphosphine (3.93 g, 15 mmol), and diethyl azodicarboxylate (DEAD, 2.61 mL, 15 mmol) in anhydrous THF (30 mL) .
-
Conditions : Stirred at 0°C for 30 minutes, then at room temperature for 24 hours.
-
Workup : The solvent is evaporated, and the residue is purified via recrystallization (ethanol/water) to obtain white crystals (2.82 g, 82%).
Key Data :
One-Pot Tandem Reaction
Procedure :
-
Step 1 : In situ generation of 1-(chloromethyl)-1H-benzotriazole via chloromethylation of benzotriazole (1.19 g, 10 mmol) with chloromethyl ethyl ether (1.28 g, 12 mmol) in DCM (20 mL) at 0°C .
-
Step 2 : Direct coupling with 2-hydroxyacetophenone (1.36 g, 10 mmol) using KCO (2.76 g, 20 mmol) in DMF (15 mL) at 80°C for 6 hours .
-
Isolation : Extracted with ethyl acetate, dried over NaSO, and concentrated to give the product (2.20 g, 70%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Reaction Time | 6 hours |
| Solvent System | DMF |
| Key Advantage | Eliminates intermediate isolation |
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78% | 12 hours | Moderate | High |
| Mitsunobu Reaction | 82% | 24 hours | High | Moderate |
| One-Pot Tandem Reaction | 70% | 6 hours | Low | High |
Critical Considerations
-
Side Reactions : Competing O- vs. N-alkylation in nucleophilic substitution requires careful base selection (e.g., NaH over NaOH) .
-
Cost Efficiency : Mitsunobu reagents (DEAD, PPh) increase expenses, making one-pot methods preferable for large-scale synthesis .
-
Green Chemistry : Solvent-free alkylation using SiO/KCO/TBAB under microwave irradiation (50% yield, 15 minutes) is reported but requires optimization .
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
Recent studies have indicated that compounds with benzotriazole structures exhibit significant antiviral properties. For instance, research has shown that derivatives of benzotriazole can inhibit the activity of the SARS-CoV-2 3CL protease, suggesting potential use in antiviral therapies against COVID-19 and other viral infections . The structure-based optimization of these compounds has led to improved biochemical inhibition and sub-micromolar antiviral effects. -
Antifungal Properties
Benzotriazole derivatives have also been explored for their antifungal activity. The presence of the triazole ring enhances the interaction with fungal enzymes, making these compounds effective against various fungal pathogens . This property is particularly valuable in developing new antifungal agents. -
Anticancer Potential
The anticancer properties of benzotriazole derivatives are under investigation, with several studies reporting their effectiveness against different cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cancer cell proliferation . This makes the compound a candidate for further research in cancer therapeutics. -
Antimicrobial Activity
Compounds containing benzotriazole have shown promising results in combating bacterial infections. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes . This broad spectrum of activity highlights the potential for developing new antimicrobial agents.
Case Study 1: Antiviral Efficacy
A study published in 2021 examined a series of benzotriazole derivatives for their ability to inhibit SARS-CoV-2 replication. The results indicated that specific modifications to the benzotriazole structure significantly enhanced antiviral potency, achieving nanomolar inhibition levels against viral proteases .
Case Study 2: Antifungal Activity
In another study focusing on antifungal applications, researchers synthesized several benzotriazole derivatives and tested them against Candida species. The findings revealed that certain compounds exhibited potent antifungal activity with minimal cytotoxicity towards human cells, indicating their potential for therapeutic use .
Case Study 3: Anticancer Research
A recent investigation into the anticancer properties of benzotriazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study highlighted the mechanisms by which these compounds induce apoptosis in cancer cells, paving the way for future clinical applications .
Mechanism of Action
The mechanism of action of 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form hydrogen bonds and hydrophobic interactions with biomolecular targets, enhancing its binding affinity and specificity. This interaction can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The target compound differs from analogs primarily in substituent positioning and functional groups. Key comparisons include:
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound donates electrons via resonance, contrasting with chloro (electron-withdrawing) or diethylamino (strong electron-donating) substituents in analogs. This affects reactivity in nucleophilic substitutions and catalytic reactions .
- Bridging Groups : The methoxy bridge in the target compound introduces steric hindrance and flexibility compared to direct benzotriazole-phenyl linkages in 2l or rigid aliphatic chains in 1q .
Physical Properties
- Melting Points : Chlorophenyl derivatives (e.g., 2l) exhibit higher melting points due to stronger intermolecular forces, while methoxy-substituted analogs (e.g., 2e) are lower-melting .
- Solubility: Methoxy groups enhance solubility in polar solvents like DCM or ethanol compared to hydrophobic aliphatic chains .
Biological Activity
1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone, a compound featuring a benzotriazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and neuroprotective effects based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Its molecular weight is approximately 278.31 g/mol. The presence of the benzotriazole ring contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzotriazole exhibit significant anticancer activity. For instance, a related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, showed potent activity against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin . The mechanism of action appears to involve inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Antibacterial Activity
The antibacterial properties of benzotriazole derivatives have also been explored. Research indicates that compounds containing the benzotriazole structure can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) as low as 4 mg/mL against Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
Neuroprotective Effects
Computational studies suggest that the compound may interact with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function. The predicted binding affinity and docking studies indicate that this compound could serve as a lead for developing novel neuroprotective agents.
Case Studies and Experimental Findings
Several experimental studies have been conducted to assess the biological activity of related benzotriazole compounds:
- Antiproliferative Studies : A series of synthesized benzotriazole derivatives were tested against various cancer cell lines. The results indicated that modifications in the substituents on the triazole ring significantly influenced their antiproliferative effects .
- In Vivo Studies : Animal models treated with benzotriazole derivatives displayed reduced tumor growth rates compared to control groups. These findings support the potential use of these compounds in cancer therapy .
- Mechanistic Insights : Docking studies revealed that these compounds could bind effectively to HDAC enzymes, suggesting a potential mechanism for their anticancer activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1-chloromethylbenzotriazole and a phenolic precursor (e.g., 2-hydroxyacetophenone derivatives). Key steps include:
- Reacting the phenolic precursor with 1-chloromethylbenzotriazole in anhydrous 2-butanone under reflux with a base like K₂CO₃ .
- Isolation via filtration and crystallization from ethanol, yielding up to 96% purity after column chromatography .
- Critical parameters: Dry solvents, inert atmosphere (N₂), and controlled temperature to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzotriazole methoxy group at δ ~5.5 ppm) and carbonyl carbon signals (δ ~200 ppm) .
- IR Spectroscopy : Confirms C=O stretching (~1700 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹) .
- UV-Vis : Monitors conjugation between the benzotriazole and acetophenone moieties (λmax ~270–300 nm) .
- Melting Point Analysis : Validates purity (e.g., sharp melting points observed in Kofler block measurements) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Optimization : Mixed solvents like DCE:TFE (1:1) enhance solubility of aromatic intermediates, as seen in analogous benzotriazole syntheses .
- Catalytic Additives : mCPBA (meta-chloroperbenzoic acid) improves electrophilicity in similar systems, though excess may degrade sensitive groups .
- Temperature Control : Maintaining 40–60°C prevents decomposition of the benzotriazole moiety .
- Challenges : Steric hindrance from the phenyl group may reduce yields (e.g., 43% in analogous reactions) . Failed reactions with dione or alkyne derivatives highlight the need for precursor compatibility .
Q. What strategies resolve contradictory data in structural elucidation of benzotriazole-containing compounds?
- Methodological Answer :
- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) provide high-resolution structural validation, resolving ambiguities in NMR assignments .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic environments, cross-validating experimental NMR/IR data .
- Multi-technique Cross-Validation : Combine mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to distinguish regioisomers .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use the cup-plate method against Bacillus subtilis or Candida albicans, with activity quantified via inhibition zone diameter .
- Anti-inflammatory Models : Carrageenan-induced paw edema in rats, measuring edema reduction (%) compared to diclofenac sodium .
- Dose-Response Analysis : IC₅₀ values derived from enzyme-linked assays (e.g., COX-2 inhibition) .
Key Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
